

Chemical and physical properties of esomeprazole magnesium trihydrate

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Compound of Interest

Compound Name: Esomeprazole magnesium salt

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Esomeprazole Magnesium Trihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The magnesium trihydrate salt of esomeprazole is a common pharmaceutical form, offering stability and bioavailability advantages. This technical guide provides an in-depth overview of the core chemical and physical properties of esomeprazole magnesium trihydrate, along with detailed experimental protocols and a visualization of its mechanism of action.

Chemical and Physical Properties

The chemical and physical characteristics of esomeprazole magnesium trihydrate are crucial for its formulation, stability, and therapeutic efficacy. A summary of these properties is presented below, with quantitative data organized for clarity.



Table 1: Chemical Properties of Esomeprazole

Magnesium Trihydrate

Property	Value	Reference
Chemical Name	bis(5-methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole-1-yl)magnesium trihydrate	[1]
Molecular Formula	C34H38MgN6O6S2·3H2O	[1]
Molecular Weight	767.2 g/mol (trihydrate)[1][2]	713.1 g/mol (anhydrous)[1][3]
CAS Number	217087-09-7	[4]
Appearance	White to slightly colored or off- white powder.	[5]

Table 2: Physicochemical Properties of Esomeprazole Magnesium Trihydrate

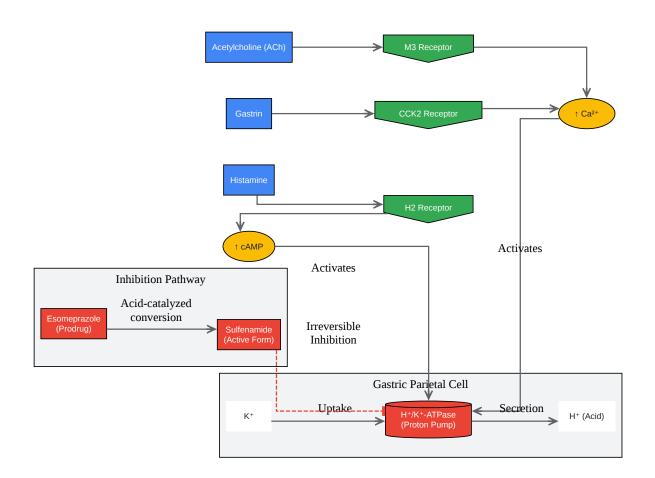


Property	Value	Reference
Melting Point	184-189°C (with decomposition)[4][6]	Other sources report ranges of 182-191°C[2] and 94.1-94.9°C[7]. These variations may be due to different polymorphic forms or experimental conditions.
Solubility	Slightly soluble in water; soluble in methanol; practically insoluble in heptane.[4][5] The solubility is pH-dependent, with increased stability and solubility under alkaline conditions.[3][8] A reported water solubility is 0.0174 mg/mL.[9]	
рКа	Strongest Acidic: 9.68; Strongest Basic: 4.77	[9]
LogP	2.43 - 3.49	[9]
Water Content	6.0% - 8.0% for the trihydrate form as per USP specifications.	[10]

Mechanism of Action: Inhibition of the Gastric Proton Pump

Esomeprazole exerts its acid-suppressing effect by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion. The following diagram illustrates the signaling pathways that regulate the proton pump and the mechanism of inhibition by esomeprazole.





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Caption: Signaling pathways for gastric acid secretion and inhibition by esomeprazole.

Experimental Protocols

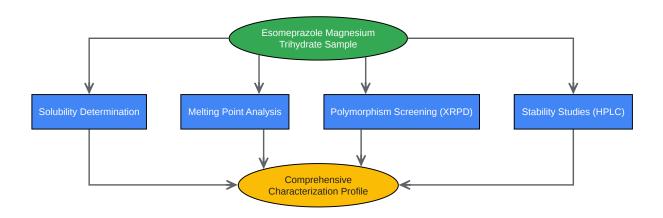
Detailed methodologies for the characterization of esomeprazole magnesium trihydrate are essential for quality control and drug development. The following sections outline the protocols



for key experiments.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of esomeprazole magnesium trihydrate.



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Caption: Workflow for the physicochemical characterization of esomeprazole magnesium trihydrate.

Solubility Determination

Objective: To determine the solubility of esomeprazole magnesium trihydrate in various solvents.

Methodology (Shake-Flask Method):

- Preparation of Solutions: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 9.0)
 and select relevant organic solvents (e.g., methanol, ethanol, heptane).[11]
- Sample Preparation: Add an excess amount of esomeprazole magnesium trihydrate to a known volume of each solvent in a sealed flask.



- Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solids.
- Quantification: Analyze the concentration of the dissolved drug in the filtrate using a
 validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
 Chromatography (HPLC).[11]
- Data Analysis: Express the solubility in terms of mg/mL or mol/L.

Melting Point Determination

Objective: To determine the melting range of esomeprazole magnesium trihydrate.

Methodology (Capillary Method - USP <741>):

- Sample Preparation: Finely powder a small amount of the dried sample.
- Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring it is tightly packed to a height of about 2-4 mm.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample at a controlled rate (e.g., 1°C/minute) near the expected melting point.
- Observation: Record the temperature at which the substance first begins to melt (the point of collapse or appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.

Polymorphism Characterization by X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form of esomeprazole magnesium trihydrate.

Methodology:



- Sample Preparation: Gently grind the sample to a fine powder to ensure random orientation of the crystals.
- Sample Mounting: Pack the powdered sample into a sample holder.
- Instrument Setup: Place the sample holder in an X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 20 from 3° to 40°).
- Data Collection: Initiate the scan and collect the diffraction data.
- Data Analysis: Process the resulting diffraction pattern to identify the characteristic peaks (2θ values) and their relative intensities. Compare the obtained pattern with reference patterns for known polymorphs (e.g., dihydrate and trihydrate forms) to determine the crystalline form of the sample. For instance, one study identified a crystalline form of esomeprazole magnesium trihydrate with characteristic peaks at 2-theta angles of 5.27° and the dihydrate form A at 5.65°.[12]

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To evaluate the stability of esomeprazole magnesium trihydrate under various stress conditions.

Methodology (ICH Guideline Q1A(R2)):

- Stress Conditions: Subject the drug substance to various stress conditions, including:
 - Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3]
 - Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
- Sample Withdrawal: Withdraw samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).



- Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration.
- HPLC Analysis:
 - Chromatographic System: Use a validated stability-indicating HPLC method. A typical system might include a C18 column.
 - Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.
 - Detection: Monitor the eluent at a specific wavelength (e.g., 305 nm) using a UV detector.
 - Injection: Inject a known volume of the sample solution into the chromatograph.
- Data Analysis: Determine the potency of esomeprazole and the levels of any degradation products by comparing the peak areas to those of a reference standard. Evaluate any significant changes in physical appearance or chemical purity over time.

Conclusion

This technical guide provides a comprehensive overview of the essential chemical and physical properties of esomeprazole magnesium trihydrate. The structured data, detailed experimental protocols, and visual representations of its mechanism of action and characterization workflow are intended to be a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental to the development of safe, effective, and stable pharmaceutical products containing esomeprazole.

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